
1,1,1-d3-Dimethyl ether
Overview
Description
1,1,1-d3-Dimethyl ether is a useful research compound. Its molecular formula is C2H6O and its molecular weight is 49.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trideuterio(methoxy)methane, also known as DIMETHYL-1,1,1-D3 ETHER (GAS) or 1,1,1-d3-Dimethyl ether, is a deuterated compound . Deuterated compounds are often used in drug discovery research, providing vital information about the biological fate of drugs and drug metabolites . The primary targets of this compound are likely to be similar to those of its non-deuterated counterpart, dimethyl ether .
Mode of Action
Dimethyl ether is used as a feedstock for the production of the methylating agent, dimethyl sulfate . This suggests that trideuterio(methoxy)methane may also act as a methylating agent, transferring a methyl group to its target molecules.
Biochemical Pathways
Methylation is a key process in many biological functions, including gene expression, protein function, and DNA repair .
Pharmacokinetics
Deuterated compounds generally exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts . Deuteration can slow the metabolism of the compound, potentially leading to increased bioavailability and longer half-life .
Result of Action
As a potential methylating agent, it could alter the function of various proteins and nucleic acids through methylation, impacting cellular processes such as gene expression and dna repair .
Biochemical Analysis
Cellular Effects
It is known that dimethyl ether can penetrate cell walls, suggesting that 1,1,1-d3-Dimethyl ether may have similar properties .
Molecular Mechanism
It is known that ethers can undergo cleavage in the presence of strong acids
Temporal Effects in Laboratory Settings
Studies on dimethyl ether suggest that it can be used for lipid extraction in microalgae, indicating potential temporal effects .
Metabolic Pathways
Studies on the anaerobic degradation of diethyl ether, a related compound, suggest that it may be involved in complex metabolic pathways .
Biological Activity
1,1,1-d3-Dimethyl ether (DME) is a deuterated form of dimethyl ether, characterized by the presence of three deuterium atoms in its structure. This compound is gaining attention in various fields, including organic chemistry and pharmacology, due to its unique properties and potential applications. The biological activity of DME is particularly relevant in studies involving metabolic pathways, drug development, and environmental science.
This compound has the molecular formula and is a colorless gas at room temperature. It is soluble in organic solvents and has a low boiling point of approximately -24°C. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Metabolic Pathways : DME can be metabolized in biological systems, leading to the formation of various metabolites. Studies indicate that the incorporation of deuterium can influence metabolic rates and pathways, which is crucial for understanding drug metabolism and pharmacokinetics.
- Toxicity and Safety : DME is considered relatively non-toxic compared to other ethers; however, its flammability poses safety risks. Research has shown that while DME itself exhibits low acute toxicity, its combustion products can be harmful if inhaled or ingested.
- Environmental Impact : As a potential biofuel and refrigerant, DME's environmental profile is significant. It produces fewer emissions compared to traditional fossil fuels, making it an attractive alternative for reducing greenhouse gas emissions.
Research Findings
Recent studies highlight several key findings regarding the biological activity of this compound:
- Catalytic Activity : Research has demonstrated that DME can act as a substrate in catalytic reactions involving bifunctional catalysts. For instance, Cu-ZnO catalysts have shown high efficiency in converting syngas to DME with minimal byproducts .
- Pharmacological Applications : The isotopic labeling provided by this compound allows for improved tracking of metabolic processes in vivo. This feature is particularly useful in drug development where understanding the pharmacokinetics of new compounds is essential .
Case Studies
Several case studies illustrate the biological activity and applications of this compound:
- Study on Metabolic Pathways : A study investigated the metabolic fate of DME in animal models. The results indicated that deuterated compounds exhibit altered metabolic profiles compared to their non-deuterated counterparts. This finding has implications for drug design and development .
- Environmental Assessment : Research conducted on the environmental impact of DME as a fuel showed that vehicles powered by DME emit significantly lower levels of pollutants compared to those using conventional diesel fuel. This study supports the use of DME as a sustainable energy source .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₂H₆D₃O |
Boiling Point | -24°C |
Flammability | Highly flammable |
Toxicity | Low acute toxicity |
Study | Findings |
---|---|
Metabolic Pathways | Altered profiles with deuteration |
Environmental Impact | Lower emissions than diesel |
Scientific Research Applications
Fuel Technology
1. Alternative Fuel Source
1,1,1-d3-Dimethyl ether serves as an alternative fuel for compression ignition engines. It exhibits a high cetane number (around 55), which is advantageous for combustion efficiency compared to conventional diesel fuels (cetane number of 40-53) . The use of this compound can lead to significantly reduced emissions of particulate matter and hydrocarbons during combustion, making it an attractive option for meeting stringent environmental regulations .
2. Combustion Characteristics
Research indicates that this compound performs well under low-temperature combustion conditions such as homogeneous charge compression ignition (HCCI). Its unique chemical structure allows for efficient ignition and combustion with minimal smoke production . Studies have shown that DME can be injected into hot chambers, producing diesel-like spray characteristics that enhance combustion performance .
Chemical Synthesis
1. Methylating Agent
One of the primary uses of dimethyl ether, including its deuterated form, is as a methylating agent in organic synthesis. It can react with sulfur trioxide to produce dimethyl sulfate, a valuable reagent in the chemical industry . This reaction highlights the utility of this compound in synthesizing complex organic molecules.
2. Production of Acetic Acid
Another significant application involves the conversion of this compound into acetic acid through carbonylation processes. This method is related to the Monsanto acetic acid process and demonstrates the compound's versatility as a feedstock in chemical manufacturing .
Analytical Chemistry
1. Solvent Properties
Due to its low boiling point (-23 °C), this compound is used as a solvent in various laboratory procedures. Its ability to dissolve a wide range of compounds while being easily removable from reaction mixtures makes it suitable for specialized applications in organic chemistry .
2. Isotopic Labeling
The deuterated form of dimethyl ether is particularly valuable in isotopic labeling studies. In metabolic research or tracing experiments, this compound can be used to track the pathways of carbon atoms in biological systems due to the distinct mass difference between hydrogen and deuterium .
Case Studies
Q & A
Basic Research Questions
Q. How is 1,1,1-d₃-dimethyl ether synthesized in laboratory settings, and what isotopic labeling considerations are critical?
The synthesis of 1,1,1-d₃-dimethyl ether typically involves deuterated precursors such as CD₃OH (deuterated methanol) reacting with a methylating agent under acidic or catalytic conditions. For example, deuterated dimethyl sulfate (CD₃)₂SO₄ can be used to transfer the deuterated methyl group to methanol in a controlled environment. Critical considerations include:
- Isotopic purity : Ensuring minimal protium contamination via NMR or mass spectrometry validation.
- Reaction conditions : Acid-catalyzed dehydration (e.g., H₂SO₄) must avoid isotopic exchange with protic solvents.
- Workflow : Use anhydrous conditions and deuterium-enriched reagents to maximize isotopic retention .
Q. What spectroscopic methods are most effective for characterizing the rotational and vibrational modes of 1,1,1-d₃-dimethyl ether?
Rotational spectroscopy is ideal for analyzing isotopic effects on molecular geometry. Key parameters include:
- Rotational constants : A = 38,788.2 MHz, B = 10,056.5 MHz, and C = 8,886.8 MHz (from microwave studies), which differ slightly from non-deuterated dimethyl ether due to increased mass at the CD₃ group .
- Dipole moments : µₐ = µᵦ = 1.302 D, critical for predicting transition intensities in microwave spectra.
- Partition functions : Use Q-values (e.g., Q(300 K) = 228,016) to calculate thermodynamic properties like entropy and heat capacity .
Q. How does the nomenclature of 1,1,1-d₃-dimethyl ether align with IUPAC conventions for isotopically labeled compounds?
In systematic nomenclature, the compound is designated as 1,1,1-trideuteriomethoxyethane, reflecting the substitution of three hydrogen atoms with deuterium on the methyl group. Functional class naming would specify "methyl-d₃ methyl ether." Researchers must clearly denote isotopic labels in publications to avoid ambiguity, referencing IUPAC guidelines for isotopic nomenclature .
Advanced Research Questions
Q. How does deuteration at the methyl group influence hydrogen-bonding interactions and solvent properties compared to non-deuterated dimethyl ether?
Deuteration alters the reduced mass of vibrational modes, which can be quantified via infrared spectroscopy. For example:
- C-D vs. C-H stretching : C-D bonds exhibit lower vibrational frequencies (~2100 cm⁻¹ vs. ~2800 cm⁻¹), affecting solvation dynamics in hydrogen-bonding solvents.
- Solvent isotope effects : Deuteration may reduce polarity slightly (µₐ, µᵦ = 1.302 D vs. ~1.30 D for CH₃OCH₃), impacting solvent-solute interactions in catalytic systems .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., vapor pressure) reported for dimethyl ether derivatives?
Discrepancies in vapor pressure measurements (e.g., between Ambrose et al. (1976) and Cardoso/Coppola (1923)) arise from differences in experimental setups. To address this:
- Standardize conditions : Use high-purity samples and controlled temperature/pressure environments.
- Cross-validation : Compare data with computational models (e.g., NIST Web Thermo Tables) and calorimetric studies.
- Uncertainty analysis : Quantify systematic errors in historical datasets using modern instrumentation .
Q. What computational strategies are effective for modeling isotopic effects on reaction mechanisms involving 1,1,1-d₃-dimethyl ether?
- Isotopic substitution in DFT : Use density functional theory (DFT) with mass-weighted coordinates to simulate kinetic isotope effects (KIEs) in reactions like ether cleavage.
- Transition state analysis : Compare activation energies for deuterated vs. non-deuterated species to identify tunneling effects.
- Spectroscopic validation : Match computed rotational constants (A, B, C) with experimental microwave data to refine force fields .
Q. How can rotational partition functions (Q) be applied to predict thermodynamic stability in deuterated dimethyl ether?
The partition function Q(T) correlates with thermodynamic stability via the relation:
Using Q-values from microwave studies (e.g., Q(300 K) = 228,016), researchers calculate entropy (S) and Gibbs free energy (G) to assess isotopic effects on stability. Deviations from non-deuterated analogs highlight isotopic contributions to thermodynamic properties .
Properties
IUPAC Name |
trideuterio(methoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160123 | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13725-27-4 | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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